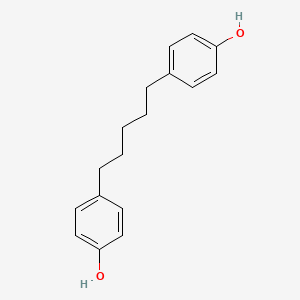

4,4'-Pentane-1,5-diyldiphenol

Description

Structure

3D Structure

Properties

CAS No. |

10365-62-5 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

4-[5-(4-hydroxyphenyl)pentyl]phenol |

InChI |

InChI=1S/C17H20O2/c18-16-10-6-14(7-11-16)4-2-1-3-5-15-8-12-17(19)13-9-15/h6-13,18-19H,1-5H2 |

InChI Key |

VEHPPSVZSCLARW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Enzymatic and Biomimetic Approaches:certain Enzymes, Such As Cytochrome P450 Monooxygenases, Are Capable of Hydroxylating Unactivated C–h Bonds with High Selectivity. While This is Not a Direct C C Bond Forming Reaction, the Resulting Alcohol Could Be Further Functionalized. the Development of Synthetic Catalysts That Mimic the Function of These Enzymes is an Active Area of Research.

Based on a thorough review of the available literature, there are no specific, documented examples of carbon-carbon bond forming reactions successfully being performed on the internal alkane spacer of 4,4'-Pentane-1,5-diyldiphenol. While general methodologies for the functionalization of unactivated C(sp³)–H bonds exist, their applicability to this specific and complex substrate has not been demonstrated. Consequently, no detailed research findings or data tables for such transformations can be presented at this time. Future research in the field of C–H activation may eventually provide methods that are selective and efficient for the functionalization of the alkane spacer in molecules such as this compound.

Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the compound This compound to generate a thorough and detailed article that adheres to the provided outline.

Searches for this compound, including its synonyms such as 1,5-bis(4-hydroxyphenyl)pentane, did not yield specific studies concerning its use in the synthesis of polycarbonates and polyesters, its role as a cross-linking agent or chain extender, or its involvement in supramolecular assembly and host-guest chemistry. The available literature extensively covers these topics for more common bisphenols, such as Bisphenol A (BPA), but lacks the detailed research findings, reaction specifics, and data required to accurately address the subsections of the requested article for this compound.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly focuses on this compound within the structured outline without resorting to speculation or inaccurate generalizations from other compounds.

Theoretical and Computational Chemistry Studies of 4,4 Pentane 1,5 Diyldiphenol

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Solvent Effects on the Conformation and Reactivity of 4,4'-Pentane-1,5-diyldiphenol

Further research in the field of computational chemistry would be required to generate the specific data and analysis requested for this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods, particularly those based on Density Functional Theory (DFT), are employed to calculate nuclear magnetic resonance (NMR) chemical shifts and simulate vibrational (infrared and Raman) spectra. These computational approaches allow for a detailed assignment of spectral features to specific atomic and molecular motions, enhancing the structural elucidation of the compound.

Computational NMR Chemical Shift Prediction for this compound

The prediction of NMR chemical shifts using computational methods is a well-established procedure for verifying molecular structures and assigning experimental spectra. bohrium.com The process typically involves quantum chemical calculations to determine the magnetic shielding tensors for each nucleus in the molecule.

The most common approach utilizes DFT, with various functionals such as B3LYP or WP04 and basis sets like 6-311++G(2d,p) or cc-pVTZ being selected based on the desired balance of accuracy and computational cost. github.ionih.gov The calculation is generally performed using the Gauge-Including Atomic Orbital (GIAO) method, which has proven effective in mitigating the issue of gauge-dependence in magnetic property calculations. nih.gov

The standard workflow for predicting the NMR spectrum of this compound involves several steps:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is a critical step, as the calculated chemical shifts are highly sensitive to the molecular geometry. nih.gov

Frequency Calculation: A vibrational frequency analysis is often performed on the optimized geometry to confirm that it represents a true energy minimum.

NMR Calculation: Using the optimized geometry, the magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) are calculated using the GIAO-DFT method.

Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Solvent effects are also a crucial consideration, as they can significantly influence chemical shifts. nih.gov These effects are often incorporated into the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). github.io

The predicted chemical shifts can then be compared with experimental data to confirm structural assignments. Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be expected from a DFT calculation.

Note: The data in the following table is illustrative and represents typical values that would be obtained from a DFT/GIAO calculation. Actual values may vary depending on the specific level of theory, basis set, and solvent model used.

Table 1: Predicted NMR Chemical Shifts for this compound

Structure of this compound with atom numbering.

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Atom Position | Predicted Chemical Shift (δ, ppm) | Atom Position | Predicted Chemical Shift (δ, ppm) |

| OH | ~4.8 - 5.5 | C1 | ~154.0 |

| H2, H6 | ~7.05 | C2, C6 | ~129.5 |

| H3, H5 | ~6.75 | C3, C5 | ~115.2 |

| Hα (alpha) | ~2.55 | C4 | ~134.5 |

| Hβ (beta) | ~1.60 | Cα (alpha) | ~35.0 |

| Hγ (gamma) | ~1.35 | Cβ (beta) | ~31.5 |

| Cγ (gamma) | ~22.5 |

Simulated Vibrational Spectra for Comparison with Experimental Data of this compound

Computational simulation of vibrational spectra, including infrared (IR) and Raman spectra, is a valuable tool for understanding the molecular vibrations of a compound. youtube.com These simulations are almost exclusively performed using DFT methods, which can calculate the harmonic vibrational frequencies and their corresponding intensities. mdpi.com

The process begins with the optimization of the molecule's geometry to an energy minimum, identical to the first step in NMR prediction. Following optimization, a frequency calculation is performed. This calculation yields a set of vibrational modes, each with a specific frequency (typically in wavenumbers, cm⁻¹) and intensity (for IR) or Raman activity. researchgate.net

A known discrepancy exists between theoretically calculated harmonic frequencies and experimentally measured fundamental frequencies, which are anharmonic. To account for this, the computed wavenumbers are often uniformly scaled by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to achieve better agreement with experimental data. researchgate.net

By analyzing the atomic displacements for each calculated vibrational mode, a detailed assignment of the experimental spectrum can be made. For this compound, this would involve assigning specific bands to vibrations such as O-H stretching, aromatic and aliphatic C-H stretching, C=C ring stretching, and CH₂ bending and rocking modes. mdpi.comresearchgate.net Comparing the simulated spectrum with experimental FT-IR and FT-Raman data helps to confirm the structure and understand its conformational properties. nih.gov

Below is an illustrative table summarizing the key predicted vibrational frequencies for this compound and their assignments, as would be expected from a DFT calculation.

Note: The data in the following table is illustrative and represents typical values that would be obtained from a DFT calculation. The frequencies are unscaled, and actual experimental values may differ. IR intensity is typically in km/mol, and Raman activity in Å⁴/amu.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| ~3650 | O-H stretch (free hydroxyl) | High | Medium |

| ~3050 - 3100 | Aromatic C-H stretch | Medium | High |

| ~2850 - 2960 | Aliphatic C-H stretch (asymmetric & symmetric) | High | High |

| ~1610, ~1515 | Aromatic C=C ring stretch | High | High |

| ~1465 | CH₂ scissoring/bending | Medium | Medium |

| ~1240 | C-O stretch / O-H bend combination | Very High | Low |

| ~830 | Aromatic C-H out-of-plane bend (para-disubstituted) | High | Low |

| ~725 | CH₂ rocking (alkane chain) | Medium | Low |

Reactivity, Functionalization, and Chemical Transformations of 4,4 Pentane 1,5 Diyldiphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Rings

The phenolic hydroxyl (-OH) groups are strong activating substituents on the aromatic rings of 4,4'-Pentane-1,5-diyldiphenol. Through resonance, they donate electron density to the benzene (B151609) rings, making the rings significantly more nucleophilic and thus more susceptible to electrophilic aromatic substitution (EAS) than benzene itself.

The hydroxyl groups direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, the para position on each ring is occupied by the pentane (B18724) bridge. Consequently, electrophilic substitution is expected to occur exclusively at the ortho positions (C-3, C-5, C-3', and C-5'). The reaction can proceed to give di- or tetra-substituted products depending on the stoichiometry and reactivity of the electrophile.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent can lead to the introduction of halogen atoms onto the rings, typically yielding 3,5,3',5'-tetrahalogenated derivatives under forcing conditions.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups (-NO₂) onto the aromatic rings. Careful control of reaction conditions is necessary to manage the degree of nitration and avoid oxidative side reactions.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic rings. youtube.comyoutube.com For acylation, an acyl chloride or anhydride (B1165640) is used with a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting ketone is a deactivating group, which can help to control the degree of substitution. nih.gov Alkylation is often prone to polyalkylation because the introduction of an alkyl group further activates the ring. youtube.com

| Reaction Type | Typical Reagents | Expected Product Position(s) |

| Halogenation | Br₂, FeBr₃ | ortho (3, 5, 3', 5') |

| Nitration | HNO₃, H₂SO₄ | ortho (3, 5, 3', 5') |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho (3, 5, 3', 5') |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | ortho (3, 5, 3', 5') |

Functionalization of Phenolic Hydroxyl Groups

The nucleophilic character of the phenolic hydroxyl groups allows for a variety of functionalization reactions, transforming the diphenol into ethers, esters, and other derivatives.

O-Alkylation: This process involves the conversion of the hydroxyl groups into alkoxy groups. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form an ether. Both mono- and di-alkylated products can be synthesized by controlling the stoichiometry.

O-Acylation: This reaction forms esters from the phenolic hydroxyl groups. It is typically achieved by reacting the diphenol with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct. This transformation is often used to protect the hydroxyl groups during other synthetic steps.

| Reaction | Reagent(s) | Functional Group Formed |

| O-Alkylation | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Ether (-OR) |

| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Ester (-OCOR) |

Etherification is a key strategy for modifying the properties of this compound. The synthesis of the corresponding dimethyl ether, 1,5-bis(4-methoxyphenyl)pentane, has been documented. The reverse reaction, the cleavage of these ethers back to the parent diphenol, can be accomplished using strong acids like hydrobromic acid in acetic acid. prepchem.com This demonstrates the robustness of the ether linkage and its utility as both a final derivative and a protective group. Advanced etherification strategies might involve using dihaloalkanes to link the two phenolic units, either intramolecularly to form a crown ether-like structure or intermolecularly to create polymers.

Oxidation and Reduction Chemistry of this compound

Oxidation: Phenols are susceptible to oxidation. The oxidation of this compound can be complex, potentially leading to several products. Mild oxidation may form radical species that can couple to form polymeric materials. Stronger oxidizing agents can convert the phenol rings into quinone or diquinone structures. nih.gov Enzymatic oxidation, for instance with tyrosinase, has been shown to convert similar bisphenols into their corresponding monoquinone derivatives. nih.gov In some cases, oxidation can lead to the cleavage of the molecule. For example, the enzymatic oxidation of Bisphenol A can yield cleavage products alongside oligomers. nih.gov

Reduction: The reduction of the phenolic rings in this compound is a challenging transformation that requires forcing conditions. Catalytic hydrogenation of the aromatic rings to form the corresponding bis(4-hydroxycyclohexyl)pentane derivative typically necessitates high pressures of hydrogen gas, elevated temperatures, and potent catalysts such as rhodium (Rh) or ruthenium (Ru) on a carbon support. The pentane bridge itself is an alkane and is inert to standard reduction conditions.

Chemical Modifications of the Pentane Bridge

Direct and selective functionalization of the saturated pentane bridge in this compound is chemically challenging due to the inert nature of aliphatic C-H bonds. There is a lack of specific literature detailing such transformations on this particular molecule. Free-radical halogenation could theoretically introduce functionality onto the pentane chain, but this process typically lacks selectivity and would likely lead to a mixture of products halogenated at different positions along the chain, in addition to potential reactions on the activated phenolic rings.

In synthetic practice, it is more common to construct molecules with functionalized bridges from the outset rather than modifying a simple alkane chain post-synthesis. For instance, related compounds such as 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one feature a conjugated system with a ketone within the five-carbon bridge. nih.govnih.gov Such structures are typically assembled through condensation reactions (e.g., an aldol condensation between acetone and 4-hydroxybenzaldehyde), building the desired functionality directly into the bridging unit. researchgate.net This approach offers precise control over the structure and functionality of the final molecule, bypassing the difficulties of selective aliphatic C-H activation.

Carbon-Carbon Bond Forming Reactions on the Alkane Spacer of this compound

The functionalization of unactivated C(sp³)–H bonds, such as those on the pentane spacer of this compound, represents a significant challenge in synthetic organic chemistry. These bonds are generally considered inert due to their high bond dissociation energies and low polarity. A comprehensive review of the scientific literature reveals a notable scarcity of specific examples of carbon-carbon bond forming reactions occurring directly on the internal methylene (B1212753) groups (C2, C3, and C4 positions) of the pentane bridge in this compound or closely related 1,5-diarylpentane structures.

Research in the field of C–H activation has predominantly focused on several key areas that are not directly applicable to the internal positions of the alkane spacer in this compound:

Benzylic Functionalization: The positions adjacent to the aromatic rings (the C1 and C5 positions of the pentane spacer) are benzylic and thus more activated towards certain transformations, such as radical or oxidative reactions. However, this does not address the functionalization of the internal, more alkane-like portion of the chain.

Directed C–H Activation: Many successful C–H functionalization reactions rely on the presence of a directing group within the molecule that can coordinate to a metal catalyst and deliver it to a specific C–H bond. In this compound, the hydroxyl groups are potential directing groups, but their distance from the central part of the pentane chain makes such directed reactions at the C3 position, for example, highly improbable.

Functionalization of Simple Alkanes: While significant progress has been made in the C–H functionalization of simple, unfunctionalized alkanes, the presence of two bulky phenol groups at the ends of the pentane chain in this compound introduces steric and electronic factors that would likely influence the reactivity and selectivity of such reactions in ways not observed with simple alkanes.

Despite the lack of direct examples, modern synthetic methodologies for C(sp³)–H functionalization could hypothetically be applied to the alkane spacer of this compound. These approaches generally fall into a few categories:

4,4 Pentane 1,5 Diyldiphenol As a Monomer and Building Block in Materials Science Research

Precursor for Advanced Materials Synthesis

As a bifunctional monomer, 4,4'-Pentane-1,5-diyldiphenol holds potential as a building block in the synthesis of various polymeric materials. Its two phenolic hydroxyl groups can participate in a range of polymerization reactions, while the flexible pentane (B18724) linker can impart specific properties to the resulting polymers. However, based on a comprehensive review of available scientific literature, the application of this compound in the synthesis of certain advanced materials, such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and specific resins and composites, is not widely documented.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Synthesis Incorporating this compound Linkers

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from organic building blocks (linkers) and, in the case of MOFs, metal nodes. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers.

A thorough search of scientific databases and research publications did not yield specific examples or detailed studies on the use of this compound as a primary organic linker in the synthesis of either COFs or MOFs. While bisphenols, in general, are a broad class of chemical compounds, the research focus in COF and MOF synthesis has predominantly been on more rigid aromatic linkers to create robust, porous structures. The flexibility of the aliphatic pentane chain in this compound may present challenges in achieving the high crystallinity and permanent porosity that are characteristic of COFs and MOFs.

Future research may explore the incorporation of such flexible bisphenolic linkers to introduce dynamic properties or specific functionalities into these frameworks, but at present, there is no established body of work on this topic.

Synthesis of Resins and Composites Utilizing this compound

The synthesis of resins, such as epoxy resins and polycarbonates, and their corresponding composites, often involves the use of bisphenol monomers. The most well-known monomer in this category is Bisphenol A (BPA). The structure of the bisphenol, particularly the nature of the bridge connecting the two phenyl rings, significantly influences the properties of the final resin, such as its thermal stability, mechanical strength, and flexibility.

While the general principles of polymerization reactions for bisphenols are well-understood, the specific reaction kinetics, resulting material properties, and performance characteristics for resins and composites derived from this compound have not been extensively reported. Consequently, data tables detailing research findings on this specific application cannot be provided at this time.

Analytical Methodologies for Quantification and Detection of 4,4 Pentane 1,5 Diyldiphenol in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are well-suited for the analysis of 4,4'-Pentane-1,5-diyldiphenol, each with specific considerations for method development.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase (RP-HPLC) approach is typically the most effective for this class of compounds.

Method development involves the systematic optimization of several key parameters to achieve adequate separation (resolution), sensitivity, and analysis time. The dual phenolic groups and the pentane (B18724) linker give the molecule a moderate polarity, making it an ideal candidate for reversed-phase chromatography where a nonpolar stationary phase is used with a polar mobile phase.

Key Method Development Parameters:

Column Selection: The choice of stationary phase is critical. A C18 (octadecylsilane) column is a common starting point due to its hydrophobicity, which provides good retention for bisphenol-type compounds. nih.gov For potentially improved selectivity, especially if isomers or related compounds are present, a Phenyl column can be advantageous. The pi-pi interactions between the phenyl rings of the stationary phase and the analyte can enhance separation. waters.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). An isocratic elution (constant mobile phase composition) may be sufficient for simple matrices, but a gradient elution (composition changes over time) is often necessary for complex samples to ensure adequate separation and reasonable run times. nih.govwaters.com The initial mobile phase composition would be relatively high in water content to retain the analyte on the column, followed by an increasing gradient of organic solvent to elute it.

Detector: A UV detector is commonly used for phenolic compounds, as the aromatic rings exhibit strong absorbance in the UV region (typically around 270-280 nm). For higher sensitivity and selectivity, a fluorescence detector can be employed, as phenols are often naturally fluorescent. eag.com Mass spectrometry (LC-MS) offers the highest degree of selectivity and can provide structural confirmation. eag.com

The following table outlines a hypothetical starting point for an RP-HPLC method for this compound.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | HPLC System with UV or Fluorescence Detector | Standard instrumentation for phenolic compound analysis. eag.com |

| Column | C18 or Phenyl, 250 mm x 4.6 mm, 5 µm | Provides good retention and selectivity for bisphenols. nih.govwaters.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase separations. |

| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B | Gradient elution allows for separation from other matrix components. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a standard 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detection | UV at 275 nm or Fluorescence (Ex: 275 nm, Em: 305 nm) | Phenols absorb strongly in this UV region and often fluoresce. |

Gas chromatography is another powerful technique for analyzing this compound, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. However, due to the polar phenolic hydroxyl groups, the compound has low volatility and may exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns. dphen1.com

Derivatization:

To overcome these issues, a derivatization step is highly advisable prior to GC analysis. dphen1.comnih.gov This process involves chemically modifying the analyte to make it more volatile and thermally stable. Silylation is the most common derivatization reaction for phenolic compounds. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. dphen1.comtandfonline.com This transformation reduces the polarity of the molecule, improving its interaction with the GC column and leading to sharper, more symmetrical peaks.

Instrumentation and Method Parameters:

Column Selection: A low to mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is generally suitable for the separation of silylated derivatives of bisphenols. nih.gov

Injection: A split/splitless or a programmed temperature vaporizing (PTV) inlet can be used. The PTV injector provides more controlled vaporization of the sample, which can be beneficial for thermally sensitive derivatives. thermofisher.com

Detection: Mass spectrometry (MS) is the preferred detector due to its high sensitivity and ability to provide structural information, confirming the identity of the analyte. dphen1.comnih.gov It can be operated in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. A Flame Ionization Detector (FID) can also be used, offering robust and linear quantification, though it lacks the specificity of MS.

The table below provides typical parameters for a GC-MS analysis of derivatized this compound.

Table 2: Example GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | BSTFA with 1% TMCS at 70°C for 30 min | Silylation increases volatility and improves peak shape. dphen1.com |

| GC System | Gas Chromatograph with Mass Spectrometer | GC-MS provides excellent separation and identification capabilities. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film 5% Phenyl Methylpolysiloxane | Standard, robust column for a wide range of organic compounds. nih.gov |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |

| Inlet Temp. | 280 °C (Splitless mode) | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min | Temperature program to separate the analyte from the matrix. mdpi.com |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| MS Quad Temp. | 150 °C | Standard operating temperature. |

| Acquisition | Scan mode (m/z 50-550) or SIM mode | Scan mode for identification, SIM mode for quantification. |

Spectrophotometric and Spectrofluorometric Approaches

Spectroscopic methods offer simpler and often faster alternatives to chromatography for the quantification of this compound, particularly in samples with minimal interfering substances.

UV-Visible spectrophotometry is a straightforward technique that measures the absorption of light by a substance. The two phenol (B47542) rings in this compound act as chromophores, which are parts of the molecule that absorb light in the UV-Vis spectrum. Phenolic compounds typically exhibit a characteristic absorbance maximum (λmax) in the UV range, often between 270 nm and 280 nm.

The concentration of the compound in a solution can be determined using the Beer-Lambert Law:

A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity coefficient (a constant specific to the compound at a given wavelength, in L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (in mol L⁻¹)

To perform a quantitative analysis, a calibration curve must first be generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 3: Procedure for UV-Vis Concentration Determination

| Step | Action | Purpose |

|---|---|---|

| 1. Wavelength Scan | Scan a known concentration of the compound across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). | Ensures maximum sensitivity and adherence to the Beer-Lambert law. |

| 2. Prepare Standards | Create a series of solutions with known concentrations of this compound in a suitable solvent (e.g., ethanol, methanol). researchgate.net | To establish a relationship between concentration and absorbance. |

| 3. Generate Curve | Measure the absorbance of each standard at the predetermined λmax. Plot Absorbance vs. Concentration. | Creates a calibration curve, which should be linear. |

| 4. Measure Sample | Measure the absorbance of the unknown sample solution at λmax. | To obtain the absorbance value for the unknown. |

| 5. Calculate | Determine the concentration of the unknown sample using the linear regression equation from the calibration curve. | To quantify the analyte in the sample. |

Fluorescence spectroscopy is an alternative spectroscopic technique that can offer significantly higher sensitivity than UV-Vis absorption. It involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. Many phenolic compounds are naturally fluorescent.

The intensity of the emitted fluorescence is, under certain conditions, directly proportional to the concentration of the analyte. This relationship allows for highly sensitive quantification, often reaching lower detection limits than absorption-based methods. researchgate.net Similar to UV-Vis spectrophotometry, a calibration curve is prepared using standard solutions to quantify an unknown sample.

The key to this method is determining the optimal excitation and emission wavelengths. This is done by running an excitation scan (measuring fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength) and an emission scan (measuring fluorescence intensity at a fixed excitation wavelength while varying the emission wavelength).

Table 4: Potential Application of Fluorescence Spectroscopy

| Parameter | Description | Rationale |

|---|---|---|

| Principle | Measures light emitted by the analyte after absorption of light. | Offers higher sensitivity and selectivity compared to UV-Vis. |

| Excitation λ | To be determined experimentally (expect ~275 nm). | The wavelength at which the molecule most efficiently absorbs energy. |

| Emission λ | To be determined experimentally (expect ~305 nm). researchgate.net | The wavelength at which the molecule emits the most intense fluorescence. |

| Quantification | A calibration curve of Fluorescence Intensity vs. Concentration is created. | The linear range of fluorescence is often narrower than for absorption. |

| Advantages | High sensitivity (can detect lower concentrations). Higher selectivity (fewer compounds that absorb light also fluoresce). | Ideal for trace analysis in clean research matrices. |

Future Research Directions and Unexplored Avenues for 4,4 Pentane 1,5 Diyldiphenol

Emerging Synthetic Strategies for Scalable and Sustainable Production

Current production methods for bisphenols often rely on acid catalysis. nih.gov Future research into the synthesis of 4,4'-Pentane-1,5-diyldiphenol should focus on developing more scalable and sustainable methods. A significant area of exploration is the use of heterogeneous catalysts, which offer advantages in terms of reusability and process simplification. collectionscanada.gc.camdpi.com Zeolite Y, for instance, has been investigated as a promising catalyst for the synthesis of Bisphenol F. mdpi.com

Another forward-looking approach involves leveraging renewable resources. Lignin (B12514952), a complex polymer abundant in biomass, is a potential source of phenolic compounds that could serve as precursors. the-innovation.org A condensation-driven strategy to produce benign bisphenols from lignin has been proposed, which could be adapted for the synthesis of this compound. the-innovation.org This would not only provide a sustainable route to the compound but also add value to biorefinery streams.

| Catalyst Type | Precursors | Key Advantages | Reference |

| Heterogeneous (e.g., Zeolite Y) | Phenol (B47542) and Formaldehyde (for BPF) | Reusability, process simplification | mdpi.com |

| Lewis Acid (e.g., Hf(OTf)4) | Benzylic alcohols and phenols | Synthesis of methoxylated bisphenols | diva-portal.org |

| Lignin-derived phenols | Lignin | Use of renewable resources | the-innovation.org |

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry and materials science offer powerful tools for predicting the properties of new materials, thereby accelerating their development. longdom.orgresearchgate.net Advanced theoretical modeling, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict the physicochemical properties of this compound and its derivatives. longdom.org

These computational methods can be used to design novel polymers and materials with tailored characteristics. For example, by simulating the interaction of this compound-based polymers with other molecules, it is possible to predict their performance in applications such as membranes for separation processes or as advanced coating materials. This predictive approach can guide experimental work, saving time and resources.

Exploration of Novel Functionalization and Derivatization Pathways

The two phenolic hydroxyl groups and the aromatic rings of this compound are ripe for chemical modification. researchgate.net Exploring novel functionalization and derivatization pathways can lead to a wide range of new molecules with unique properties. nih.gov For example, esterification or etherification of the hydroxyl groups can alter the solubility and reactivity of the molecule.

Furthermore, the aromatic rings can be functionalized through electrophilic substitution reactions, introducing groups that can tune the electronic properties or provide sites for further polymerization. researchgate.net Derivatization with reagents like 2-sulfobenzoic anhydride (B1165640) could enhance its detection in analytical applications. nih.gov The synthesis of derivatives with different alkyl chain lengths connecting the phenol rings could also be explored to fine-tune the physical properties of resulting materials. rsc.org

Comparative Studies with Structurally Related Diphenols for Mechanistic Insights

Systematic comparative studies of this compound with other structurally related diphenols, such as BPA and diphenolic acid (DPA), can provide valuable mechanistic insights into their chemical behavior and biological activity. nih.govnsc.ru Such studies can help to elucidate structure-property and structure-activity relationships.

For instance, comparing the reactivity of these diphenols in polymerization reactions can reveal how the nature of the linking alkyl chain influences the properties of the resulting polymers. Understanding these relationships is crucial for the rational design of new materials with desired characteristics.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains parts of all the reactants. tubitak.gov.trnih.gov The integration of this compound into MCR systems is a promising and largely unexplored area. Its bifunctional nature, with two reactive phenol groups, makes it an ideal candidate as a building block for the synthesis of complex molecular architectures. nih.gov

The use of this compound in MCRs could lead to the rapid and efficient synthesis of novel macrocycles, polymers, and other complex structures with potential applications in materials science and medicinal chemistry.

Potential for Use in Novel Catalyst Development (as a ligand or support component)

Phenolic compounds can act as ligands for metal catalysts. The potential of this compound and its derivatives as ligands in catalysis is an intriguing avenue for future research. The two hydroxyl groups can coordinate to a metal center, and the flexibility of the pentane (B18724) chain could allow for the formation of stable chelate complexes.

These complexes could find applications in various catalytic transformations. Furthermore, this compound could be incorporated into porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it could serve as a structural component or a functional ligand for catalytic applications.

Q & A

Q. How can researchers optimize the synthesis yield of 4,4'-Pentane-1,5-diyldiphenol while minimizing side products?

Methodological Answer:

- Use factorial design to systematically vary parameters such as catalyst type (e.g., palladium complexes), temperature (60–120°C), solvent polarity (e.g., DMF vs. ethanol), and reaction time. For example, a 2<sup>3</sup> factorial design can identify interactions between these factors .

- Monitor side-product formation via HPLC or GC-MS (gas chromatography-mass spectrometry) to correlate reaction conditions with purity .

- Example Table:

| Factor | Levels | Optimal Condition |

|---|---|---|

| Catalyst | Pd(OAc)2, CuI, None | Pd(OAc)2 |

| Temperature | 80°C, 100°C, 120°C | 100°C |

| Solvent | DMF, Ethanol, Toluene | Ethanol |

Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm the presence of phenolic hydroxyl (-OH) and pentane-diyl bridging groups. Compare with deuterated standards for accuracy .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify O-H stretching (3200–3600 cm<sup>−1</sup>) and aromatic C=C vibrations (1450–1600 cm<sup>−1</sup>) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column and UV detection at 254 nm, referencing diphenyl-based calibration curves .

Q. How does the pH of the reaction medium influence the stability and reactivity of this compound during synthesis?

Methodological Answer:

- Conduct accelerated aging studies by dissolving the compound in buffers (pH 3–11) and monitoring degradation via UV-Vis spectroscopy.

- Use kinetic modeling (e.g., zero-order or first-order decay) to predict shelf-life under varying pH conditions .

- Key Finding: Stability decreases sharply above pH 9 due to deprotonation of phenolic groups, increasing susceptibility to oxidation .

Advanced Research Questions

Q. What mechanistic insights can be gained from isotopic labeling studies on this compound in cross-coupling reactions?

Methodological Answer:

- Synthesize deuterated analogs (e.g., replacing phenolic hydrogens with <sup>2</sup>H) to track hydrogen transfer pathways using <sup>2</sup>H NMR .

- Employ kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms in Suzuki-Miyaura couplings .

- Example Application: Isotopic labeling revealed that the pentane-diyl bridge facilitates electron transfer in palladium-catalyzed reactions .

Q. How can computational modeling tools like COMSOL Multiphysics predict the thermodynamic properties of this compound in novel solvent systems?

Methodological Answer:

- Use density functional theory (DFT) to calculate Gibbs free energy changes for solvation in ionic liquids or deep eutectic solvents.

- Validate predictions with differential scanning calorimetry (DSC) to measure melting points and phase transitions .

- Case Study: COMSOL simulations predicted a 15% increase in solubility in propylene glycol compared to experimental data .

Q. What statistical approaches are recommended for resolving contradictions in experimental data related to the catalytic activity of this compound derivatives?

Methodological Answer:

- Apply multivariate regression analysis to identify confounding variables (e.g., trace moisture, oxygen levels) affecting catalytic performance .

- Use cross-validation (e.g., k-fold) to assess the robustness of predictive models for reaction yields .

- Example Workflow:

Collect data from 30+ replicates under controlled conditions.

Perform ANOVA to isolate significant factors (p < 0.05).

Build a regression model with R<sup>2</sup> > 0.85 to guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.